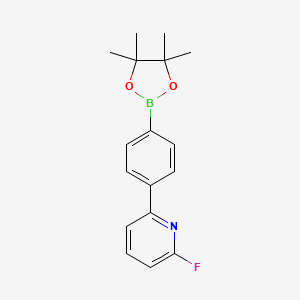

2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

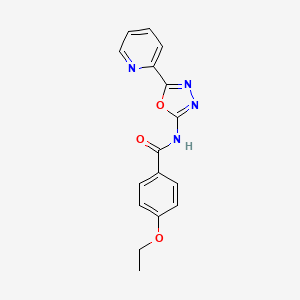

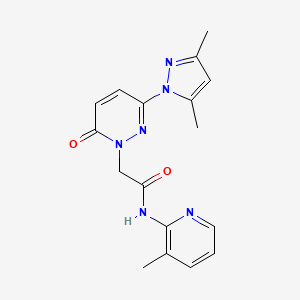

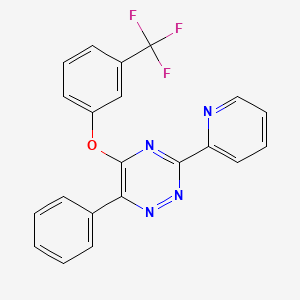

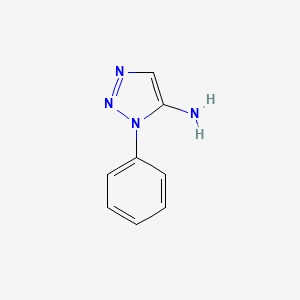

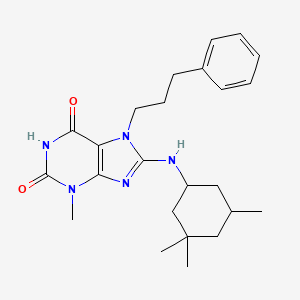

“2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine” is a chemical compound . It is a derivative of boronic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction . The crystallographic and processed data are demonstrated in Supplementary Materials .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For instance, the title compound was designed and synthesized through a two-step substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the empirical formula of a similar compound is C13H16BFN2O2 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Crystal Structure : A study by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates with benzene rings, including compounds structurally related to the targeted molecule. These intermediates were characterized using various spectroscopic methods and crystallographic analysis. The molecular structures were further confirmed and analyzed using density functional theory (DFT), highlighting their physicochemical properties (Huang et al., 2021).

Applications in Materials Science

Organic Liquid Electrolyte-Based Batteries : Kucuk and Abe (2020) explored the use of boron-based anion acceptors, including a compound similar to the one , as electrolyte additives in fluoride shuttle batteries (FSBs). Their study demonstrates how these additives enhance the performance of FSBs by improving fluoride ion conductivity and solubility, showcasing the potential of such compounds in energy storage applications (Kucuk & Abe, 2020).

Fluorescence and Sensing Applications

Detection of Hydrogen Peroxide Vapor : Fu et al. (2016) reported on the synthesis of derivatives of a molecule similar to the one for the detection of H2O2 vapor. By introducing functional groups to enhance the deboronation velocity in the presence of H2O2, they achieved fast response times and low detection limits, illustrating the utility of such compounds in developing sensitive explosive detection sensors (Fu et al., 2016).

Polymers and Conjugated Materials

Conjugated Polymers : Welterlich et al. (2012) synthesized polymers containing isoDPP units and explored their properties. The study utilized a compound akin to the target molecule as a building block in the synthesis process, showcasing its role in creating deeply colored polymers with applications in organic electronics (Welterlich, Charov, & Tieke, 2012).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The exact mode of action of 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

2-fluoro-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-10-8-12(9-11-13)14-6-5-7-15(19)20-14/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQNSQNVMBCJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)

![2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B2600663.png)

![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)

![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2600679.png)

![2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one](/img/structure/B2600682.png)